N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-16-8-7-15-11-19(24-18(15)12-16)22(26)23-13-17-9-10-20(28-17)21(25)14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQKBLDGIODLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzoylthiophene intermediate, which can be achieved through Friedel-Crafts acylation of thiophene with benzoyl chloride. This intermediate is then reacted with a suitable indole derivative under conditions that promote the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHNOS and features a complex structure that includes an indole moiety, a benzoylthiophene unit, and a methoxy group. The presence of these functional groups contributes to its biological activity and potential utility in drug design.
Pharmacological Applications
-
Anti-inflammatory Activity :
Research indicates that derivatives of indole compounds often exhibit anti-inflammatory properties. The structure of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide suggests it may interact with inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory agents . -
Antitumor Activity :
Compounds containing indole and thiophene structures have been studied for their antitumor effects. The unique combination of the benzoylthiophene and indole frameworks in this compound may enhance its ability to inhibit cancer cell proliferation, making it a candidate for further investigation in oncology . -
Neuroprotective Effects :
Some studies have suggested that indole derivatives can provide neuroprotective benefits. The methoxy group and the overall structure of this compound may contribute to its efficacy in protecting neural cells from oxidative stress or neurodegeneration .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indole Modifications
The 6-methoxy substitution on the indole ring is a critical feature. Methoxy groups generally enhance solubility and influence metabolic stability, but the 6-position’s impact relative to the 5-position remains underexplored .
Table 1: Comparison of Indole Substituents
Carboxamide Substitution Patterns
The (5-benzoylthiophen-2-yl)methyl group introduces a sulfur-containing heterocycle, contrasting with phenyl or alkyl substitutions in analogs. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological systems compared to purely aromatic substituents like benzoylphenyl . In contrast, highlights bromo- and fluoro-substituted indoles with N-methyl-N-phenyl carboxamides, which prioritize lipophilicity and steric bulk for target engagement .
Pharmacological Implications
While direct data for the target compound are unavailable, demonstrates that N-(benzoylphenyl)-5-methoxyindole-2-carboxamides reduce lipid levels in preclinical models, suggesting that the indole carboxamide scaffold is pharmacologically active .
Q & A
Q. Basic
- LC/MS with UV Detection : Quantifies major impurities and confirms molecular weights .
- HPLC-DAD : Provides UV spectra for identifying aromatic byproducts .
- TGA/DSC : Assesses thermal stability and degradation pathways .
Advanced Tip : Couple LC/MS with collision-induced dissociation (CID) to fragment and identify unknown peaks .
How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Q. Advanced
- Library Synthesis : Prepare derivatives with systematic variations (e.g., halogens at the benzoyl group, alkyl chains on the indole) .
- Biological Assays : Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or calorimetry .
- Computational Modeling : Perform docking studies with software like AutoDock to predict binding modes and guide synthetic priorities .
Example : Substituting the benzoyl group with a 5-bromofuran increased selectivity for a cancer-related kinase by 30% in preliminary studies .
What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Q. Basic
- Low Yield : Often due to incomplete coupling. Mitigation: Use excess aminobenzophenone and monitor via TLC .
- Byproduct Formation : From over-alkylation. Solution: Control reaction time and temperature strictly .
- Purification Challenges : Address by optimizing column chromatography gradients (e.g., hexane/ethyl acetate to DCM/methanol) .
Advanced Insight : Recrystallization in mixed solvents (e.g., DMF/water) can improve crystal quality for X-ray diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
